4-Bromo-6-chloro-8-methylquinoline
Overview
Description
4-Bromo-6-chloro-8-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring
Scientific Research Applications
4-Bromo-6-chloro-8-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used in studies investigating the biological activity of quinoline derivatives and their potential as antimicrobial or anticancer agents.
Safety and Hazards
“4-Bromo-6-chloro-8-methylquinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-8-methylquinoline typically involves halogenation reactions starting from quinoline derivatives. One common method is the bromination and chlorination of 8-methylquinoline. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to achieve selective halogenation at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale synthesis required in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-8-methylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity to its target, potentially leading to increased biological activity. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-8-methylquinoline
- 8-Bromo-4-chloro-2-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
Comparison and Uniqueness
4-Bromo-6-chloro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the position of the bromine and chlorine atoms can affect the compound’s electronic properties and its interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-6-chloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREAKKJLXOJDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589200 | |
Record name | 4-Bromo-6-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-42-8 | |
Record name | 4-Bromo-6-chloro-8-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927800-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 927800-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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